molecular formula C9H18N2O3 B1402371 Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate CAS No. 1379322-06-1

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

Cat. No. B1402371
CAS RN: 1379322-06-1
M. Wt: 202.25 g/mol
InChI Key: JJEGJQVVIXYASG-UHFFFAOYSA-N
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Description

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate, also known as tert-Butyl N-[(3-aminooxetan-3-yl)methyl]carbamate, is a chemical compound with the CAS Number: 1379322-06-1 . It has a molecular weight of 202.25 . The IUPAC name of this compound is tert-butyl (3-amino-3-oxetanyl)methylcarbamate .


Molecular Structure Analysis

The InChI code for Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate is 1S/C9H18N2O3/c1-8(2,3)14-7(12)11-4-9(10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Reactivity

Tert-butyl carbamate derivatives, such as tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate, play a significant role in chemical synthesis. For example, they are involved in the preparation of 2-Amido Substituted Furans via Diels‐Alder reactions, a crucial method in organic synthesis for creating six-membered rings (Padwa, Brodney, & Lynch, 2003). These compounds are also used in N-methylation of carbamate derivatives of α-amino acids, highlighting their role in modifying amino acids without causing racemization, which is important in peptide synthesis (Easton, Kociuba, & Peters, 1991).

Structural Studies and Hydrogen Bonding

The structural characteristics of tert-butyl carbamate derivatives are studied extensively. For instance, X-ray diffraction studies of such derivatives reveal complex molecular environments and interactions, underlining their importance in crystallography and molecular architecture (Das et al., 2016). These analyses are essential for understanding the 3D structures of molecules and their potential applications in materials science and drug design.

Intermediate in Drug Synthesis

Tert-butyl carbamate derivatives serve as intermediates in the synthesis of biologically active compounds. For example, tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate is a key intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating certain types of cancer (Zhao et al., 2017).

Photocatalysis and Chemical Transformations

These derivatives are also instrumental in photocatalysis. The photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives facilitates the assembly of a range of 3-aminochromones under mild conditions, demonstrating their utility in advanced chemical transformations (Wang et al., 2022).

Glycosylation and Sugar Chemistry

Tert-butyl carbamates are used in glycosylative transcarbamylation to transform them into anomeric 2-deoxy-2-amino sugar carbamates, indicating their significance in sugar chemistry and the development of glycoconjugates (Henry & Lineswala, 2007).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 . The GHS pictogram GHS07 applies to this compound .

properties

IUPAC Name

tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-4-9(10)5-13-6-9/h4-6,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEGJQVVIXYASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(COC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744259
Record name tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((3-aminooxetan-3-YL)methyl)carbamate

CAS RN

1379322-06-1
Record name tert-Butyl [(3-aminooxetan-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(3-aminooxetan-3-yl)methyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of tert-butyl {[3-(dibenzylamino)oxetan-3-yl]methyl}carbamate (13.0 g, crude), 20% palladium hydroxide on carbon (2.0 g) and trifluoroacetic acid (0.5 mL) in methanol (20 mL) was stirred overnight under hydrogen atmosphere (1 bar). After being basified with ammonia solution in methanol, the resulting mixture was filtered and concentrated in vacuo to afford 5.8 g of the crude product, which was used for the next step without any purification.
Quantity
13 g
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reactant
Reaction Step One
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0.5 mL
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reactant
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20 mL
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solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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